1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone
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Description
1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9. The purity is usually 95%.
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Biological Activity
The compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This indicates a complex structure that includes a chlorophenyl moiety and an oxadiazole ring, which are often associated with biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and azetidine rings exhibit various biological activities, including:
- Anticancer Activity : Many derivatives of oxadiazoles have shown promising results against different cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results showed significant growth inhibition with IC50 values indicating effective cytotoxicity. For example, a related oxadiazole derivative demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells through G2/M phase arrest .
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Inhibition of Key Proteins : Similar compounds have been reported to inhibit proteins involved in cancer progression, such as kinesin spindle protein (KSP) .
Study 1: Anticancer Efficacy
In a study examining various oxadiazole derivatives, one compound exhibited significant cytotoxicity against a panel of cancer cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. The synthesized oxadiazole derivatives were tested against bacterial strains and showed promising results with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL .
Properties
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c26-21-13-7-12-19(14-21)23-27-24(31-28-23)20-15-29(16-20)25(30)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20,22H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZBQUKHKSMKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.